molecular formula C22H21NO3S B2833198 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide CAS No. 1797337-48-4

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide

Cat. No.: B2833198
CAS No.: 1797337-48-4
M. Wt: 379.47
InChI Key: XLFCGDXUKODPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide is a synthetic organic compound that features a xanthene core, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide typically involves multiple steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, where 5-methylthiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the intermediate compound.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted by nucleophiles under basic conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism by which N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide: shares structural similarities with other xanthene derivatives and thiophene-containing compounds such as:

Uniqueness

    Structural Uniqueness: The combination of a xanthene core with a thiophene ring and a carboxamide group is unique, providing distinct electronic and steric properties.

    Functional Uniqueness:

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c1-14-11-12-20(27-14)19(25-2)13-23-22(24)21-15-7-3-5-9-17(15)26-18-10-6-4-8-16(18)21/h3-12,19,21H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFCGDXUKODPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.